6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The unique structure of this compound, which includes a hexylsulfanyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of cyanuric chloride with hexylthiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the compound under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hexylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A parent compound with similar structural features but lacking the hexylsulfanyl group.
2,4,6-Trisubstituted-1,3,5-Triazines: Compounds with various substituents at the 2, 4, and 6 positions, exhibiting different biological activities.
Uniqueness
6-(hexylsulfanyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the hexylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
4956-08-5 |
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Molecular Formula |
C9H15N3O2S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-hexylsulfanyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-4-5-6-15-8-7(13)10-9(14)12-11-8/h2-6H2,1H3,(H2,10,12,13,14) |
InChI Key |
ZFPJRLCQXKEIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NNC(=O)NC1=O |
Origin of Product |
United States |
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